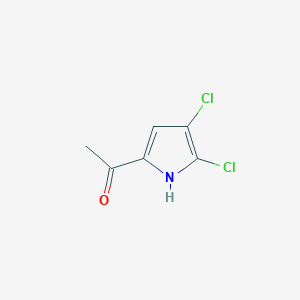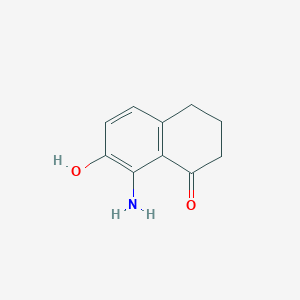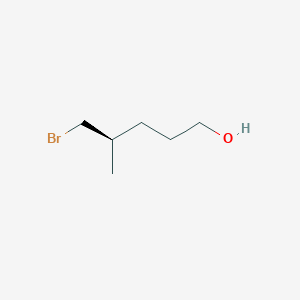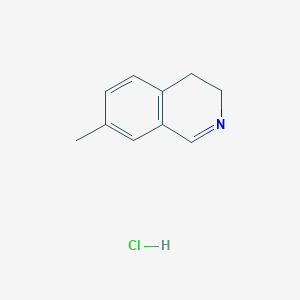
1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H5Cl2NO It is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, and an ethanone group at position 2
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of pyrrole derivatives followed by acylation. One common method involves the reaction of 4,5-dichloropyrrole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved depend on the specific biological context and the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone include:
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone: This compound has an additional chlorine atom on the ethanone group, which may alter its reactivity and applications.
1-(4,5-Dichloro-1H-pyrrol-2-yl)propanone: This compound has a propanone group instead of an ethanone group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and an ethanone group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1254110-85-4 |
|---|---|
Molekularformel |
C6H5Cl2NO |
Molekulargewicht |
178.01 g/mol |
IUPAC-Name |
1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H5Cl2NO/c1-3(10)5-2-4(7)6(8)9-5/h2,9H,1H3 |
InChI-Schlüssel |
QFUQUALBSJJVQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)












